REACTION_CXSMILES
|
[NH2:1][NH2:2].Cl[C:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[N:7]=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[CH:5]=1>CC(O)CC>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:8]1[CH:9]=[C:4]([NH:1][NH2:2])[CH:5]=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[N:7]=1
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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NN
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Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
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ClC1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1
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Name
|
|
Quantity
|
12 mL
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Type
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solvent
|
Smiles
|
CC(CC)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 17 hours
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Duration
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17 h
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Type
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TEMPERATURE
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Details
|
cooled
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Type
|
FILTRATION
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Details
|
[2,2′;6′,2″]terpyridin-4′-yl-hydrazine is filtered off in the form of a white solid
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C1=NC(=CC(=C1)NN)C1=NC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |